N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a central isoxazole ring substituted at the 5-position with a 2-fluorophenyl group. The isoxazole is linked via a methylene bridge to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide moiety.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-14-6-2-1-5-13(14)17-9-12(22-26-17)10-21-19(23)18-11-24-15-7-3-4-8-16(15)25-18/h1-9,18H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVKFJOXMBRMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide” are currently unknown. The compound is structurally similar to indole derivatives, which are known to bind with high affinity to multiple receptors. .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of isoxazole derivatives with benzo[d][1,4]dioxine intermediates. The final product is characterized by the presence of a carboxamide functional group, which is crucial for its biological activity. The molecular formula is with a molecular weight of approximately 353.34 g/mol.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.
| Cell Line | IC50 (μg/ml) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 39.80 | Induction of apoptosis |
| HeLa (cervical cancer) | 15.48 | Cell cycle arrest at G2/M phase |
| Hep3B (liver cancer) | 23.00 | Inhibition of alpha-fetoprotein secretion |
These results indicate that the compound not only inhibits cell proliferation but also induces apoptosis and affects cell cycle progression, making it a promising candidate for further development in cancer therapy.
Antioxidant Activity
In addition to its anticancer properties, the compound has shown antioxidant activity in various assays. The DPPH assay indicated that it effectively scavenges free radicals, contributing to its potential as a therapeutic agent in oxidative stress-related conditions.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the isoxazole and benzo[d][1,4]dioxine moieties significantly influence the biological activity of the compound. For instance:
- Fluorination : The presence of the fluorine atom on the phenyl ring enhances lipophilicity and cellular uptake.
- Carboxamide Group : Essential for binding to target proteins involved in cancer progression.
Case Studies and Research Findings
- Study on Cytotoxicity : A comprehensive evaluation of various derivatives showed that those with an isoxazole core exhibited enhanced cytotoxicity against breast and liver cancer cell lines compared to their non-fluorinated counterparts .
- Mechanistic Insights : Research indicated that the compound induces apoptosis through mitochondrial pathways and activates caspases, which are critical in programmed cell death .
- In Vivo Studies : Animal models treated with the compound demonstrated significant tumor reduction in xenograft models, suggesting its efficacy in a physiological context .
Comparison with Similar Compounds
Research Implications
- Target Selectivity: The fluorophenyl-isoxazole combination in the target compound may offer unique selectivity for kinases or receptors compared to oxadiazole or quinoline analogs.
- Metabolic Stability : Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) in analogs suggest strategies to reduce CYP450-mediated metabolism .
- Biological Testing : While the target compound lacks explicit activity data, its structural resemblance to HSF1 inhibitors (–3) and mitochondrial modulators () warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
